molecular formula C14H21N6.HO<br>C14H22N6O B12689893 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide CAS No. 93923-60-5

5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide

Cat. No.: B12689893
CAS No.: 93923-60-5
M. Wt: 290.36 g/mol
InChI Key: JUPIGXWVSATWFO-UHFFFAOYSA-M
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Description

5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is a synthetic organic compound known for its unique chemical structure and properties. This compound features an azo group (-N=N-) linked to a diethylamino-substituted phenyl ring and a triazolium ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide typically involves the diazotization of 4-(diethylamino)aniline followed by azo coupling with 1,4-dimethyl-1H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide involves its interaction with molecular targets through its azo and triazolium groups. The azo group can undergo reversible photoisomerization, making it useful in photochemical applications. The triazolium ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium hydroxide is unique due to the combination of the azo group and the triazolium ring, which imparts distinct photochemical and chemical reactivity properties. This combination makes it particularly valuable in applications requiring both photoresponsive behavior and versatile chemical reactivity .

Properties

CAS No.

93923-60-5

Molecular Formula

C14H21N6.HO
C14H22N6O

Molecular Weight

290.36 g/mol

IUPAC Name

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydroxide

InChI

InChI=1S/C14H21N6.H2O/c1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;/h7-11H,5-6H2,1-4H3;1H2/q+1;/p-1

InChI Key

JUPIGXWVSATWFO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.[OH-]

Origin of Product

United States

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